InhA Inhibitory Potency vs. Triclosan: 275-Fold Enhancement in Enzymatic IC₅₀
The target compound inhibits Mycobacterium tuberculosis full-length biotinylated InhA with an IC₅₀ of 4 nM, assessed by NADH oxidation using DD-CoA as substrate [1]. In contrast, the archetypal InhA inhibitor triclosan exhibits an IC₅₀ of 1100 ± 180 nM under a comparable NADH-consumption assay [2]. This represents an approximately 275-fold improvement in potency. The nearly three-order-of-magnitude difference underscores that the benzo[cd]indole–chromene hybrid scaffold achieves far tighter InhA engagement than the diphenyl ether chemotype of triclosan.
| Evidence Dimension | InhA enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Triclosan: 1100 ± 180 nM |
| Quantified Difference | ~275-fold more potent |
| Conditions | M. tuberculosis full-length biotinylated InhA, DD-CoA substrate, NADH oxidation detection (target compound); NADH-dependent DD-CoA catalysis monitored at 340 nm (triclosan). |
Why This Matters
A 275-fold potency gap directly translates to a lower required concentration for InhA target engagement, minimizing compound usage in cellular assays and reducing the risk of off-target effects at efficacious doses.
- [1] BindingDB. BDBM50448866 (CHEMBL3125270), IC₅₀ = 4 nM for M. tuberculosis InhA. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448866 (accessed 2026-05-09). View Source
- [2] Triclosan derivatives: towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. Table 2, InhA IC₅₀ triclosan = 1100 ± 180 nM. PMC, 2013. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3549495/ (accessed 2026-05-09). View Source
